8-Hydroxypinoresinol

Vue d'ensemble

Description

8-Hydroxypinoresinol is a naturally occurring phenolic lignan found in various plant species, including flaxseed, rye, wheat, and oats. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in scientific research.

Applications De Recherche Scientifique

8-Hydroxypinoresinol has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential use in synthesizing novel compounds.

Biology: Its cytoprotective effects against peroxynitrite-induced cell damage make it a compound of interest in cellular biology.

Medicine: Research has shown its potential in treating diseases related to oxidative stress and inflammation.

Industry: It is used in the development of nutraceuticals and natural products due to its health benefits.

Mécanisme D'action

Target of Action

8-Hydroxypinoresinol is a tetrahydrofurofuran lignan . It has been found to have cytoprotective effects against peroxynitrite-induced cell damage . Peroxynitrite is a reactive nitrogen species that can cause oxidative stress and cell damage .

Mode of Action

The compound interacts with its targets, primarily peroxynitrite, to reduce cell injury . It does this by acting as an antioxidant, neutralizing the harmful effects of peroxynitrite .

Biochemical Pathways

It is known that the compound plays a role in mitigating oxidative stress, which involves various biochemical pathways related to cell survival and apoptosis .

Pharmacokinetics

Like other lignans, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The primary result of this compound’s action is the reduction of cell injury caused by peroxynitrite . By acting as an antioxidant, it helps to protect cells from oxidative stress and damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while factors that increase oxidative stress can make it less effective . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and light exposure .

Analyse Biochimique

Biochemical Properties

8-Hydroxypinoresinol interacts with various biomolecules in biochemical reactions. It has been found to have cytoprotective effects against peroxynitrite-induced LLC-PK1 cell damage

Cellular Effects

This compound has been shown to have cytoprotective effects on LLC-PK1 cells It protects these cells from damage induced by peroxynitrite, a reactive nitrogen species

Molecular Mechanism

It is known to exert cytoprotective effects against peroxynitrite-induced LLC-PK1 cell damage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxypinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the lignan structure .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Hydroxypinoresinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which may possess different biological activities .

Comparaison Avec Des Composés Similaires

Pinoresinol: Another lignan with similar antioxidant properties.

Phillygenin: Known for its cytoprotective effects against oxidative stress.

Secoisolariciresinol: Found in flaxseed, it has antioxidant and anti-inflammatory properties.

Uniqueness: 8-Hydroxypinoresinol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to protect cells from peroxynitrite-induced damage sets it apart from other lignans .

Activité Biologique

8-Hydroxypinoresinol (8-HPR) is a tetrahydrofurofuran lignan primarily derived from various plant sources, including Schisandra sphenanthera and Schisandra lancifolia. This compound has garnered attention due to its diverse biological activities, which include antioxidant, antimicrobial, anticancer, and cytoprotective effects. The following sections detail these activities, supported by relevant research findings and data.

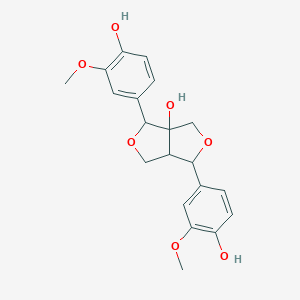

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a unique structure that contributes to its biological properties. Its molecular structure allows for interactions with various biological targets, enhancing its therapeutic potential.

1. Antioxidant Activity

8-HPR exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby preventing cellular damage and contributing to overall health.

- Mechanism : The antioxidant activity is attributed to the ability of 8-HPR to donate electrons to free radicals, neutralizing them and reducing oxidative stress in cellular environments .

2. Antimicrobial Activity

Studies have demonstrated that 8-HPR possesses antimicrobial properties against various pathogens. It has shown effectiveness against both bacterial and fungal strains.

- Bacterial Activity : In vitro studies indicate that 8-HPR can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Activity : The compound also exhibits antifungal activity against species such as Candida albicans, making it a potential candidate for treating fungal infections .

3. Anticancer Activity

The anticancer potential of 8-HPR has been explored in several studies, highlighting its ability to induce apoptosis in cancer cells.

- Mechanism of Action : Research suggests that 8-HPR can inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. This effect is mediated through the regulation of cell cycle proteins and apoptosis-related genes .

4. Cytoprotective Effects

8-HPR has demonstrated cytoprotective effects against peroxynitrite-induced cell damage in renal epithelial cells.

- Research Findings : A study showed that treatment with 8-HPR significantly reduced cell death and preserved cell viability under oxidative stress conditions, indicating its potential use in protecting against renal injuries .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 8-HPR in various biological contexts:

- Case Study on Anticancer Effects : A study involving human liver cancer cells (HepG2) reported that treatment with 8-HPR led to a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment .

- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial effects of 8-HPR against multi-drug resistant strains of bacteria. Results indicated significant inhibition of bacterial growth, supporting its application in developing new antimicrobial agents .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Target Organisms/Cells | Mechanism/Effect |

|---|---|---|

| Antioxidant | Various cell types | Free radical scavenging |

| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | Inhibition of growth |

| Anticancer | HepG2 (liver cancer), MCF-7 (breast cancer) | Induction of apoptosis |

| Cytoprotective | LLC-PK1 cells | Protection against oxidative stress |

Propriétés

IUPAC Name |

(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICMVLOHBZPXIT-WNISUXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315412 | |

| Record name | 8-Hydroxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxypinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81426-17-7 | |

| Record name | 8-Hydroxypinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxypinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 185 °C | |

| Record name | 8-Hydroxypinoresinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.